1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine
Overview
Description
1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine is a complex organic compound that features a combination of several functional groups, including an indane, piperidine, imidazole, and oxolane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the indane and piperidine intermediates, followed by their coupling with the imidazole and oxolane moieties.
Indane Intermediate Synthesis: The indane intermediate can be synthesized through the hydrogenation of indene in the presence of a palladium catalyst.
Piperidine Intermediate Synthesis: The piperidine intermediate is prepared by the reduction of pyridine using lithium aluminum hydride (LiAlH4).
Coupling Reactions: The indane and piperidine intermediates are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or imidazole rings using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, LiAlH4
Substitution: NaH, KOtBu, DCC
Major Products
The major products formed from these reactions include ketones, carboxylic acids, reduced amines, and substituted derivatives of the original compound.
Scientific Research Applications
1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors such as G-protein coupled receptors (GPCRs) or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways like the MAPK/ERK pathway, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-methylmethanamine
- **1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-(2-hydroxyethyl)methanamine
Uniqueness
1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole and oxolane moieties enhances its potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O/c1-19-15-26-25(27-19)18-28(17-24-7-4-12-30-24)16-20-8-10-29(11-9-20)23-13-21-5-2-3-6-22(21)14-23/h2-3,5-6,15,20,23-24H,4,7-14,16-18H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFSXDGTIVIQSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CN(CC2CCN(CC2)C3CC4=CC=CC=C4C3)CC5CCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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